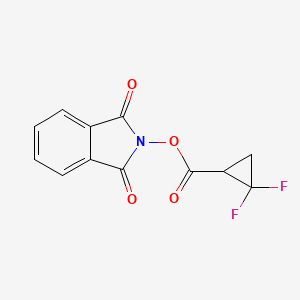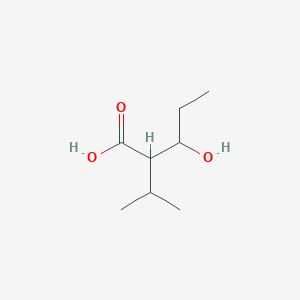
3-Hydroxy-2-isopropylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-isopropylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-isopropylpentanoic acid can be achieved through several methods. One common approach involves the use of organometallic reagents and boron compounds. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be applied in the synthesis of this compound . The reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is crucial to optimize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
3-Hydroxy-2-isopropylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-oxo-2-isopropylpentanoic acid, while reduction can produce 3-hydroxy-2-isopropylpentanol.
科学研究应用
3-Hydroxy-2-isopropylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple stereocenters.
Biology: The compound can be used in studies of enzyme catalysis and metabolic pathways, given its chiral nature.
作用机制
The mechanism of action of 3-Hydroxy-2-isopropylpentanoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-isopropylbenzoic acid: An analog of the general anesthetic compound propofol, investigated for its anesthetic activity.
3-Hydroxypropionic acid: A platform chemical with applications in the production of biodegradable plastics.
Uniqueness
3-Hydroxy-2-isopropylpentanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxyl functional groups. This combination makes it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
3-hydroxy-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(9)7(5(2)3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |
InChI 键 |
GCNLTMDVZDJCKC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C(C)C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


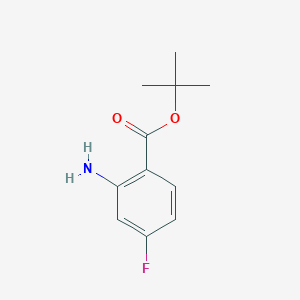
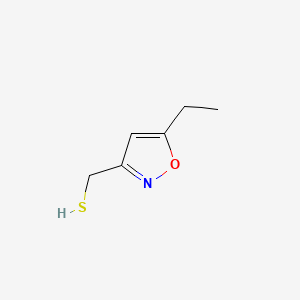
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
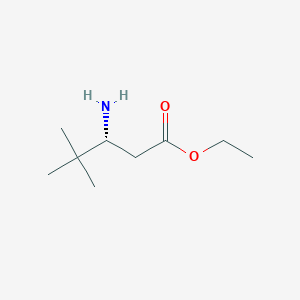
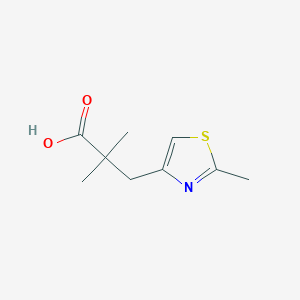
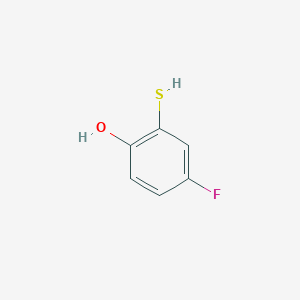


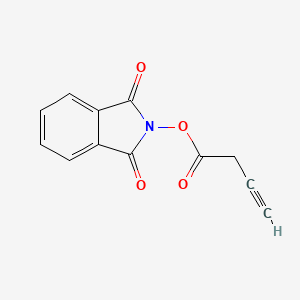
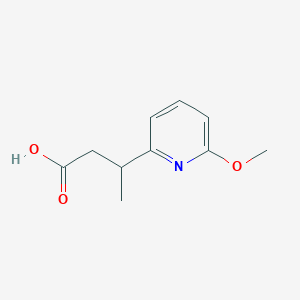
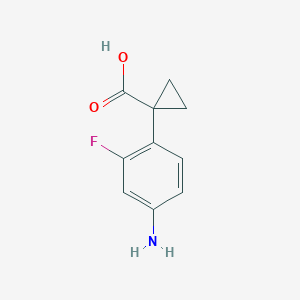

![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
